molecular formula C10H9ClF3NO2 B7557697 2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide

2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B7557697
M. Wt: 267.63 g/mol
InChI Key: QXMVFCNISQNIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide, also known as CF3-MMAF, is a small molecule drug used in scientific research. It is a derivative of the anti-cancer drug monomethyl auristatin F (MMAF), which is a potent cytotoxic agent. CF3-MMAF is a promising candidate for targeted cancer therapy due to its high potency and selectivity for cancer cells.

Mechanism of Action

2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. Microtubules are essential for cell division, so inhibiting their formation leads to cell cycle arrest and apoptosis. This compound is highly selective for cancer cells, as it preferentially binds to tubulin in rapidly dividing cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to have minimal toxicity in normal cells, which is a promising feature for targeted cancer therapy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide is its high potency and selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, its low solubility in aqueous solutions can make it difficult to work with in lab experiments. Additionally, its high cost and complex synthesis method may limit its widespread use in research.

Future Directions

There are several future directions for research on 2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more efficient synthesis methods to increase yield and reduce cost. Another area of research is the optimization of this compound for targeted cancer therapy, such as the development of new drug delivery systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for combination therapy with other anti-cancer drugs.

Synthesis Methods

The synthesis of 2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the preparation of a key intermediate, 4-methoxy-2-(trifluoromethyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the chloroacetamide derivative, which is subsequently treated with sodium hydroxide to yield this compound. The overall yield of this synthesis method is around 15%.

Scientific Research Applications

2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential as a targeted cancer therapy. It works by binding to tubulin, a protein involved in cell division, and inhibiting its function. This leads to cell cycle arrest and ultimately cell death. This compound has shown promising results in preclinical studies, particularly in the treatment of solid tumors such as breast, lung, and ovarian cancer.

properties

IUPAC Name

2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-17-6-2-3-8(15-9(16)5-11)7(4-6)10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMVFCNISQNIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.